Sanggenone C is a naturally occurring prenylated benzofuran with the chemical formula C40H36O12 and a molecular weight of 708.21 . It has been isolated from various plants, including species of Hypericum and Cratoxylum []. While its natural function remains unclear, scientific research suggests Sanggenone C possesses several properties that make it interesting for further investigation.
Studies have explored the potential anti-inflammatory properties of Sanggenone C. In vitro experiments suggest Sanggenone C may inhibit the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages []. These findings require further investigation in vivo models of inflammation to determine Sanggenone C's efficacy as a potential anti-inflammatory therapeutic agent.
Sanggenon C is a flavonoid compound derived from the bark of the mulberry tree, specifically the species Morus alba. It belongs to a class of compounds known as benzopyrones and is recognized for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and immune-modulatory effects. Structurally, Sanggenon C features a complex arrangement that includes a chromene ring and various functional groups that contribute to its pharmacological properties. Its molecular formula is C₃₅H₄₄O₉, and it has been characterized using various spectroscopic methods including nuclear magnetic resonance and mass spectrometry .
Sanggenon C exhibits significant biological activities:
Sanggenon C can be synthesized through several methods:
Sanggenon C has potential applications in:
Research indicates that Sanggenon C interacts with various cellular pathways:
Sanggenon C shares structural similarities with other flavonoids and benzopyrones but exhibits unique properties due to its specific functional groups and stereochemistry. Here are some similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sanggenon D | Similar chromene structure | Exhibits different anti-inflammatory activity |
Morin | Flavonoid with hydroxyl groups | Known for its antioxidant properties |
Quercetin | Common flavonoid | Strong antioxidant but less potent anticancer activity |
Sanggenon C stands out due to its potent proteasome inhibitory activity and specific anticancer effects across various cell lines, making it a promising candidate for further therapeutic development .
The optimization of ethanol concentration represents a fundamental parameter in Sanggenon C extraction efficiency. Research demonstrates that ethanol concentrations between 70-85% provide optimal extraction yields while maintaining selectivity for the target compound [2] [3]. The cortex of Morus Alba L. extracted with hot ethanol (25L×3) yields approximately 500g of brown extract from 5.0 kg of dried material, with the ethanol extract subsequently partitioned between ethyl acetate and water to achieve selective enrichment [2].
Critical findings indicate that absolute ethanol extraction alone proves insufficient, as demonstrated in comparative studies where 50% ethanol solutions consistently outperform pure organic solvents [4]. The ethanol recycling reflux extraction process shows particular promise, with optimal conditions established at ethanol concentrations of 79-82%, extraction times of 6.1-7.1 hours, and specific recycling ethanol flow rate ratios [5] [4].
Temperature control during ethanol extraction significantly influences both yield and compound integrity. Optimal extraction temperatures range from 50-60°C, balancing extraction efficiency with thermal stability considerations [5] [6]. Extended extraction times at moderate temperatures (50°C for 3 hours) achieve 92% extraction efficiency while minimizing degradation risks compared to higher temperature protocols [7].
The implementation of soaking procedures prior to extraction enhances overall yield. Pre-soaking plant material for 2 hours before initiating the extraction process improves cellular disruption and subsequent compound release [4]. Multiple extraction cycles (2-3 repetitions) with fresh solvent significantly improve overall recovery compared to single extraction protocols [2] [3].
Pressurized liquid extraction using isopropanol-petroleum ether (2:1) represents an emerging technique for enhanced Sanggenon C recovery [8]. This method demonstrates superior efficiency compared to conventional solvent extraction while reducing processing time and solvent consumption.
Ultrasonic-assisted extraction protocols show promise for improving extraction kinetics, particularly when combined with optimized ethanol concentrations [6] [9]. The dielectric constant of the extraction medium, influenced by solvent concentration and temperature, correlates directly with extraction yield for flavonoid compounds [6].
Analytical High Performance Liquid Chromatography serves as the foundation for both method development and purity assessment of Sanggenon C. Optimal analytical conditions employ reversed-phase C18 columns (250×4.6mm, 5μm particle size) with gradient elution systems utilizing methanol or acetonitrile with acidified aqueous phases [2] [10].
The most effective mobile phase compositions consist of methanol with 0.1% acetic acid in water, employing gradient elution from 30-95% organic phase over 30-60 minutes [11] [10]. Detection wavelengths of 254nm and 276nm provide optimal sensitivity for Sanggenon C quantification, with photodiode array detection enabling peak purity confirmation [12].
Ultra High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) methods achieve superior separation efficiency using Waters ACQUITY BEH phenyl columns (2.1×100mm, 1.7μm) [13]. These methods enable detection limits of 0.87 ng/mL for Sanggenon C in biological matrices while maintaining linearity ranges from 2.62-1,906.72 ng/mL [13].
Preparative High Performance Liquid Chromatography represents the preferred method for large-scale Sanggenon C purification, enabling processing of 100-1000mg sample loads per injection [11] [10]. Semi-preparative columns (10-25mm internal diameter) provide optimal balance between resolution and throughput for intermediate-scale separations [14].
Scale-up calculations from analytical to preparative conditions follow established linear velocity principles, with flow rates adjusted according to the square of the diameter ratio [15]. Analytical methods optimized at 0.8 mL/min on 4.6mm columns scale to 24 mL/min for 25mm preparative columns while maintaining separation efficiency [15].
The preparative purification process typically employs isocratic elution conditions once optimal mobile phase composition is established through analytical method development. Methanol concentrations of 70-75% with 0.1% acetic acid provide effective separation of Sanggenon C from closely related compounds [11] [10].
C18 reversed-phase columns remain the gold standard for Sanggenon C separations, with 5μm particle size providing optimal balance between efficiency and pressure requirements [10] [16]. Extended pore size columns (300Å) show particular advantage for larger molecular weight compounds like Sanggenon C [17].
Endcapped C18 phases demonstrate superior peak symmetry and reduced tailing compared to non-endcapped alternatives [18]. Column temperature control at 30°C optimizes separation efficiency while maintaining reproducible retention times [10] [19].
Alternative stationary phases including phenyl-bonded phases show promise for enhanced selectivity in complex mixtures, particularly for isomer separation applications [13]. Cyano (CN) phases provide intermediate polarity characteristics useful for method development and optimization [18].
Sanggenon C presents significant challenges in stereoisomer separation due to the presence of multiple chiral centers and its relationship with closely related compounds such as Sanggenon O [20] [21]. These compounds exist as epimers at C-2 and C-3 positions, exhibiting minimal structural differences that translate to extremely similar chromatographic behavior [21].
Asymmetric synthesis studies demonstrate that Sanggenon C and Sanggenon O can be produced in 2:1 ratios with enantiomeric excesses of 98% and 93% respectively through stereodivergent reactions of racemic mixtures [21]. However, the separation of these stereoisomers requires specialized chromatographic conditions employing chiral stationary phases or derivatization techniques [21].
The hemiacetal core structure in Sanggenon C proves acid- and base-sensitive, prone to ring-opening and racemization via Wessely-Moser rearrangement mechanisms [20]. This instability complicates separation efforts and requires careful pH control during chromatographic procedures [20].
Sanggenon C exists as an endo-cycloadduct formed through Diels-Alder cycloaddition reactions, with potential exo-isomers presenting additional separation challenges [21]. High endo/exo selectivity observed in synthetic preparations minimizes exo-diastereomer formation, but trace amounts can complicate purity determination [21].
Preparative thin layer chromatography represents one approach for final purification of stereoisomeric mixtures, though this technique proves labor-intensive and limited in scale [20]. Extended gradient High Performance Liquid Chromatography methods show moderate success in resolving endo/exo cycloadducts when optimized mobile phase profiles are employed [20].
Two-dimensional chromatography techniques offer enhanced resolution for complex stereoisomeric mixtures [22]. The combination of High Speed Counter-Current Chromatography (HSCCC) followed by preparative High Performance Liquid Chromatography provides complementary separation mechanisms [11] [10].
HSCCC separation employs liquid-liquid partition principles using solvent systems such as n-hexane-ethyl acetate-methanol-water (11:5:11:5 v/v/v/v), achieving effective pre-purification before final High Performance Liquid Chromatography polishing [10]. This approach eliminates irreversible adsorption issues associated with solid stationary phases while enabling processing of crude extracts [10].
High Performance Liquid Chromatography-Ultraviolet detection represents the primary method for purity determination, with acceptance criteria typically requiring ≥95% purity for research applications and ≥98% for pharmaceutical applications [2] [23]. Photodiode array detection enables peak purity assessment through spectral comparison across the chromatographic peak [12].
Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods provide definitive molecular identification and purity validation through selective ion monitoring of the [M-H]- adduct at m/z 707.21 [13]. Method validation follows International Conference on Harmonisation guidelines, encompassing specificity, linearity, precision, accuracy, and detection limits [13].
Nuclear Magnetic Resonance spectroscopy serves as an orthogonal purity assessment technique, with 1H Nuclear Magnetic Resonance integration ratios providing quantitative purity determination when proper internal standards are employed [2] [20]. Chemical shift analysis enables identification of structural impurities and degradation products [20].
Validation parameters for Sanggenon C quantification demonstrate excellent analytical performance, with correlation coefficients >0.997 across concentration ranges of 2.62-1,906.72 ng/mL for biological matrices [13]. Extraction recovery rates of 95-97% from serum samples confirm method reliability [13].
Mass spectrometric characterization employs Electrospray Ionization in negative mode, generating characteristic fragmentation patterns useful for structural confirmation and impurity profiling [13]. Collision-induced dissociation at 30% normalized collision energy produces diagnostic fragment ions enabling unambiguous identification [13].